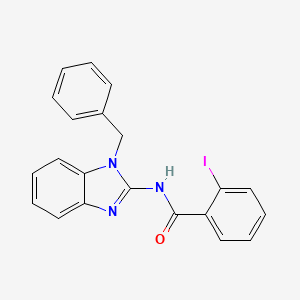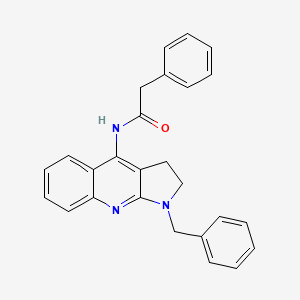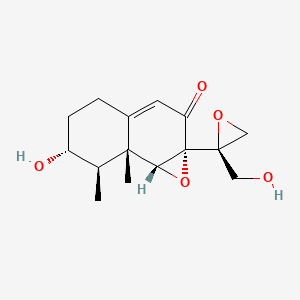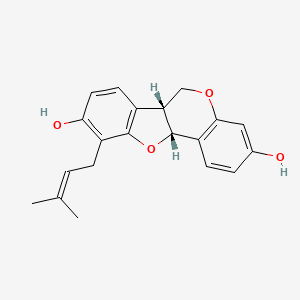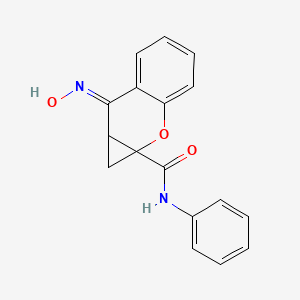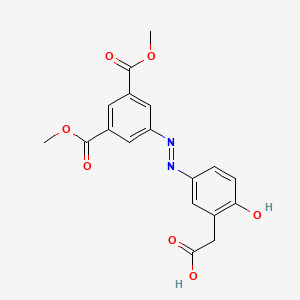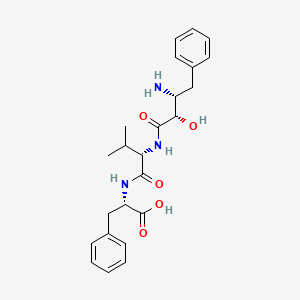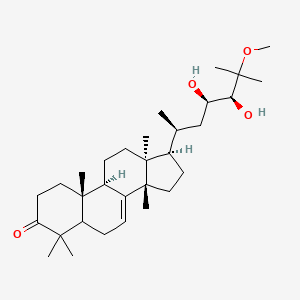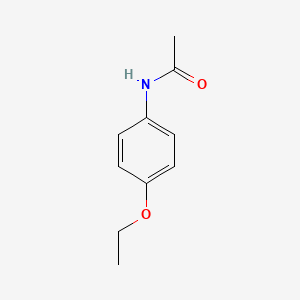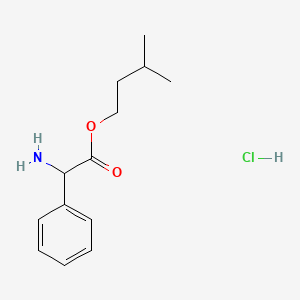
Nonactina
Descripción general
Descripción
La nonactina es un ionóforo cíclico de origen natural, perteneciente a la familia de antibióticos macrotetrólidos. Fue aislada por primera vez en 1955 a partir de cepas bacterianas como Streptomyces griseus, Streptomyces tsukubensis, Streptomyces chrysomallus y Streptomyces werraensis . La this compound es conocida por su capacidad para formar complejos con cationes alcalinos, principalmente potasio y sodio . Está compuesta por cuatro anillos de tetrahidrofurano y cuatro ésteres unidos por secciones de cadenas alifáticas saturadas, formando un anillo de 48 miembros .
Aplicaciones Científicas De Investigación
Nonactin has a wide range of scientific research applications. In chemistry, it is used as a selective ionophore in potentiometric sensors for detecting ammonium ions . In biology and medicine, nonactin has been shown to possess antitumor activity and is an effective inhibitor of the P170-glycoprotein responsible for drug resistance in multiple drug-resistant cancer cell lines . Additionally, it is used in environmental monitoring for water quality assessment and clinical tests in biological fluids .
Mecanismo De Acción
La nonactina ejerce sus efectos formando complejos con cationes alcalinos, como potasio y sodio, y transportándolos a través de membranas biológicas y artificiales . Esta actividad ionófora altera el equilibrio iónico dentro de las células, provocando diversos efectos biológicos. La this compound inhibe específicamente el procesamiento de las proteínas precursoras citoplásmicas destinadas a las mitocondrias y puede desacoplar la fosforilación oxidativa en las mitocondrias .
Análisis Bioquímico
Biochemical Properties
Nonactin exhibits binding preferences for some ions over others . It exhibits an especially high cation selectivity for potassium ions over sodium ions or rubidium ions, but it exhibits the highest selectivity for ammonium ions and thallium ions . This ion selectivity is seen in other macrocyclic ligands, such as the cyclic ionophore valinomycin .
Cellular Effects
Nonactin has been reported to specifically inhibit the processing of cytoplasmic precursor proteins destined for the mitochondria . It is able to uncouple the oxidative phosphorylation of mitochondria of rat liver in a low concentration, and can also carry cations across biological and artificial membranes .
Molecular Mechanism
Nonactin’s mechanism of action is intimately related to its ionophore properties and ability to act as a selective cation carrier . It forms complexes with alkali cations and transports them across membranes through passive diffusion .
Metabolic Pathways
Nonactin is believed to be assembled from acetate, propionate, and succinate via a pathway based upon polyketide biosynthesis . The potential nonactin biosynthesis gene cluster contains type II polyketide synthase-like genes .
Transport and Distribution
Nonactin is known for its ability to transport alkali cations across lipid membranes . It forms complexes with these cations and carries them across biological and artificial membranes .
Métodos De Preparación
La nonactina puede sintetizarse a través de diversos métodos, incluida la síntesis total y la extracción de cultivos bacterianos. La síntesis total de la this compound implica la formación de los anillos de tetrahidrofurano y los enlaces éster. Un método reportado involucra el uso de genes similares a la sintetasa de poliquétidos en Streptomyces griseus . Los métodos de producción industrial suelen implicar el cultivo de las especies bacterianas mencionadas, seguido de procesos de extracción y purificación .
Análisis De Reacciones Químicas
La nonactina experimenta varios tipos de reacciones químicas, principalmente relacionadas con sus propiedades ionóforas. Forma complejos con cationes alcalinos, mostrando preferencias de unión por ciertos iones sobre otros . Los reactivos comunes utilizados en estas reacciones incluyen sales de potasio y sodio. Los principales productos formados a partir de estas reacciones son los complejos ionóforo-catión, que son cruciales para su actividad biológica .
Aplicaciones en Investigación Científica
La this compound tiene una amplia gama de aplicaciones en investigación científica. En química, se utiliza como ionóforo selectivo en sensores potenciométricos para detectar iones amonio . En biología y medicina, se ha demostrado que la this compound posee actividad antitumoral y es un inhibidor eficaz de la glicoproteína P170 responsable de la resistencia a los fármacos en líneas celulares cancerosas multirresistentes . Además, se utiliza en el monitoreo ambiental para la evaluación de la calidad del agua y en pruebas clínicas en fluidos biológicos .
Comparación Con Compuestos Similares
La nonactina forma parte de la familia de los macrotetrólidos, que incluye compuestos similares como la monactina, la dinactina, la trinactina y la tetranactina . Estos compuestos comparten una estructura similar, con variaciones en el número de anillos de tetrahidrofurano y enlaces éster. La this compound es única en su capacidad para formar complejos con una amplia gama de cationes, lo que la convierte en un ionóforo versátil . En comparación con sus homólogos, la this compound tiene preferencias de unión y propiedades de solubilidad distintas .
Propiedades
IUPAC Name |
2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIXHJPMNBXMBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863951 | |
| Record name | 2,5,11,14,20,23,29,32-Octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1~7,10~.1~16,19~.1~25,28~]tetracontane-3,12,21,30-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-84-7 | |
| Record name | Nonactin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.192 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nonactin is an ionophore, meaning it facilitates the transport of ions across biological membranes. It exhibits a high selectivity for potassium ions (K+) [, , , , ]. Nonactin achieves this by encapsulating the K+ ion within its hydrophobic cavity, effectively shielding it from the surrounding environment [, , ]. This complex then diffuses across the membrane, following the concentration gradient of K+ []. This disruption of the K+ gradient can have various downstream effects, including:
- Disruption of cellular osmotic balance: The influx of K+ into the cell can lead to swelling and ultimately cell death [, ].
- Uncoupling of oxidative phosphorylation: In mitochondria, the influx of K+ disrupts the proton gradient necessary for ATP synthesis, ultimately leading to energy depletion [, ].
- Inhibition of intracellular glycosylation: Nonactin appears to interfere with the trafficking of glycoproteins within the cell, hindering proper glycosylation without directly inhibiting glycoprotein synthesis [].
ANone:
- Molecular formula: C40H64O12 []
- Spectroscopic data: Numerous spectroscopic studies have been conducted on nonactin, including:
- Nuclear Magnetic Resonance (NMR): Both solution-state and solid-state NMR have been used to determine the conformation of nonactin and its complexes with various cations [, , , ].
- Infrared (IR) Spectroscopy: IR spectroscopy, particularly in the carbonyl stretch region, has provided insights into the nature of cation binding to nonactin [, , , ].
- Raman Spectroscopy: Raman spectroscopy has been used to study the conformation of nonactin and its analogs in different states [].
A: Nonactin is soluble in organic solvents like chloroform and methanol, but less soluble in water []. This solubility profile is critical for its ionophoric activity, as it allows the molecule to partition into the lipid bilayer of membranes.
- Ion-selective electrodes: Due to its high selectivity for K+, nonactin is widely used in the construction of potassium-selective electrodes [, ].
- Biological research: Nonactin is employed as a tool to study ion transport, membrane permeability, and the effects of K+ ionophores on cellular processes [, ].
ANone: Nonactin itself is not a catalyst. It functions as a carrier molecule, facilitating the transport of K+ ions across membranes. It does not directly catalyze chemical reactions.
ANone: Computational methods have been extensively used to investigate nonactin and its interactions:
- Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations: These methods have been used to model the conformational dynamics of nonactin and its complexes with different cations in various solvents [, , ]. These simulations provide insights into the structural basis of ion selectivity and the mechanism of ion transport.
- Quantum Mechanical (QM) calculations: QM calculations, primarily density functional theory (DFT), have been employed to investigate the electronic structure of nonactin, the nature of cation binding, and the energetics of complex formation [, , ]. These calculations complement experimental findings and provide a deeper understanding of the molecular interactions involved.
ANone: The biological activity of nonactin is highly dependent on its structure:
- Alternating Stereochemistry: The naturally occurring form of nonactin possesses a specific alternating (+)-(-)-(+)-(-) stereochemistry of its nonactic acid monomers []. This arrangement is crucial for its biological activity and ion binding efficiency.
- Chirality: The enantiomeric composition of nonactin directly influences its interaction with chiral amines []. The alternating chiral domains contribute to enantioselective complex formation.
- Side Chains: The ethyl side chains in nonactin, compared to methyl groups in other nactin analogs, contribute to its increased hydrogen bonding capacity with solvents like methanol, potentially influencing its solubility and membrane partitioning [].
- Ring Size and Flexibility: Modifications to the ring size or flexibility of the macrocycle can alter its cation selectivity and binding affinity [, , ].
ANone: Nonactin is a relatively stable compound, but specific stability data under various conditions is limited in the provided research. Formulation strategies for nonactin are not extensively discussed in the provided research, likely due to its primary use as a research tool and in ion-selective electrodes.
ANone: Specific SHE regulations regarding nonactin are not discussed in the provided research. As with any chemical, appropriate handling and disposal procedures should be followed.
- Cellular uptake: Nonactin readily crosses cell membranes due to its hydrophobic nature [, , , ].
- Potassium ion transport: Nonactin facilitates the transport of K+ ions across membranes, disrupting ion gradients [, , ].
A:
- In vitro:
- In vivo:
- Cytotoxicity: Nonactin exhibits cytotoxic effects at higher concentrations, likely due to its disruption of cellular ion homeostasis [, , ].
ANone: Specific drug delivery and targeting strategies for nonactin are not extensively discussed in the provided research.
ANone: Research on biomarkers and diagnostics specifically related to nonactin treatment is not covered in the provided research.
ANone: Various analytical techniques are employed to characterize and quantify nonactin:
- Mass Spectrometry (MS): MS techniques, including electrospray ionization (ESI-MS) and laser desorption ionization (LDI-MS), are used to determine the molecular weight of nonactin and its complexes [].
- Spectroscopy: NMR, IR, and Raman spectroscopy are used to analyze the structure, conformation, and interactions of nonactin [, , , , , , , , ].
ANone: The environmental impact and degradation of nonactin are not specifically addressed in the provided research.
A: Nonactin's solubility in various organic solvents is mentioned in several papers [, , ]. Its solubility in water is generally considered low, which is typical for macrocyclic compounds with a predominantly hydrophobic exterior.
ANone: The provided research does not provide specific details regarding the validation of analytical methods used for nonactin analysis.
ANone: Specific quality control and assurance measures for nonactin are not described in the provided research.
ANone: The provided research does not include information regarding the immunogenicity or immunological responses to nonactin.
ANone: While nonactin is known to transport K+ ions across membranes, specific interactions with drug transporters are not discussed in the provided research.
ANone: Information on the interaction of nonactin with drug-metabolizing enzymes is not available in the provided research.
ANone: Several synthetic and natural ionophores exhibit similar ionophoric properties to nonactin, such as:
ANone: Specific strategies for the recycling and waste management of nonactin are not discussed in the provided research.
ANone: Nonactin research benefits from a range of research infrastructure and resources, including:
- Chemical synthesis and analytical facilities: For the synthesis, purification, and characterization of nonactin and its analogs [, , , ].
- Spectroscopic equipment: NMR, IR, and Raman spectrometers are essential for structural and conformational analysis [, , , , , , , , ].
- Computational resources: High-performance computing clusters are necessary for MD simulations and QM calculations [, , ].
- Biological models: Cell cultures and animal models are essential for studying the biological activity and toxicity of nonactin [, , , , , , , ].
ANone: Nonactin research has a rich history, with key milestones including:
ANone: Nonactin research exemplifies cross-disciplinary synergy, drawing upon expertise from:
- Organic chemistry: For the synthesis and structural modification of nonactin analogs [, , , ].
- Analytical chemistry: For the development and validation of analytical methods to characterize and quantify nonactin [, ].
- Biochemistry: To understand the interaction of nonactin with biological membranes and its effects on cellular processes [, , , , , , , , ].
- Pharmacology: To study the potential therapeutic applications of nonactin and its analogs [, , , ].
- Computational chemistry: To model the structure, dynamics, and interactions of nonactin [, , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



